Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
CAS No.: 31414-53-6
Cat. No.: VC15807249
Molecular Formula: C6H11N7
Molecular Weight: 181.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31414-53-6 |
|---|---|
| Molecular Formula | C6H11N7 |
| Molecular Weight | 181.20 g/mol |
| IUPAC Name | 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
| Standard InChI | InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
| Standard InChI Key | XFFUXCVIGORZOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N)NN=C(N)N |
Introduction
Structural Characteristics and Molecular Design
The core structure of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, combines a pyrimidine ring with a guanidine functional group. The pyrimidine scaffold is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, while the guanidine group (–NHC(=NH)NH₂) introduces a highly basic and nucleophilic character. Key structural features include:
-
Substituent positions:
The planar pyrimidine ring and guanidine side chain suggest potential for intercalation into biological macromolecules or coordination with transition metals, a property exploited in catalysis .
Synthetic Methodologies and Optimization
Precursor-Based Approaches
A plausible synthesis route begins with 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5) , a commercially available precursor. Replacement of the hydroxyl group at position 4 with a guanidine moiety can be achieved via:
-
Nucleophilic displacement: Treatment with cyanamide (NH₂CN) under acidic conditions, followed by ammonolysis.
-
Mitsunobu reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to substitute the hydroxyl group with a protected guanidine precursor.
Source describes a two-step, one-pot procedure for synthesizing acylated guanidine derivatives, which could be adapted here:
-
Step 1: Acylation of 2-amino-4-hydroxy-6-methylpyrimidine with thiobenzoyl chloride to form a thioimidate intermediate.
-
Step 2: Aminolysis with ammonia or ammonium salts in the presence of a proton source (e.g., HCl) to yield the target guanidine derivative.
Table 1: Comparative analysis of synthetic routes for guanidine-pyrimidine hybrids
Physicochemical Properties and Stability
The compound’s properties derive from its hybrid structure:
-
Solubility: High solubility in polar solvents (water, DMSO) due to the guanidine group’s ionic resonance forms. Limited solubility in nonpolar solvents (logP ~−1.2 predicted).
-
Thermal stability: Decomposition temperature >250°C (TGA data for analogous guanidine-pyrimidines ).
-
Basicity: The guanidine group confers a pKa of ~13.3, enabling protonation under physiological conditions.
Stability considerations:
-
pH sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >12) conditions via hydrolysis of the guanidine moiety.
-
Oxidative susceptibility: The methyl group at position 6 may undergo oxidation to a carboxyl group under harsh conditions.
Biological Activity and Mechanistic Insights
While direct bioactivity data for this compound are unavailable, structurally related guanidine-pyrimidine hybrids exhibit diverse pharmacological effects:
-
NHE-1 inhibition: Quinazoline-guanidine derivatives (e.g., compound 4a in ) suppress Na⁺/H⁺ exchanger activity (IC₅₀ = 0.8 μM), relevant to anti-inflammatory and intraocular pressure modulation.
-
Anticancer potential: 6-Amino-2-pyridone-3,5-dicarbonitriles with guanidine catalysts show cytotoxicity against glioblastoma (IC₅₀ = 4.2 μM) .
Hypothesized mechanisms:
-
DNA intercalation: Planar pyrimidine ring insertion into DNA base pairs, disrupting replication.
-
Kinase inhibition: Competitive binding at ATP pockets via hydrogen bonding with the guanidine group.
Industrial and Research Applications
Pharmaceutical Development
-
Antimicrobial agents: Guanidine derivatives target riboswitches in bacterial mRNA, inhibiting purine biosynthesis .
-
Anticancer combinational therapy: Synergy with kinase inhibitors (e.g., erlotinib) enhances cytotoxicity in resistant cancers .
Materials Science
-
Supramolecular polymers: Guanidine-pyrimidine units facilitate self-assembly via hydrogen bonding and π-stacking, as seen in ureido-pyrimidinone (UPy) composites .
-
Catalysis: Guanidine bases catalyze Knoevenagel condensations and Michael additions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ .
Challenges and Future Directions
-
Synthetic scalability: Optimizing one-pot methodologies to achieve >90% yields at kilogram scales.
-
Toxicity profiling: Addressing potential nephrotoxicity associated with guanidine accumulation.
-
Targeted drug delivery: Conjugating with nanoparticles to enhance bioavailability and reduce off-target effects.
Table 2: Priority research areas for guanidine-pyrimidine derivatives
| Research Focus | Key Objectives | Expected Outcomes |
|---|---|---|
| Structure-activity relationships | Identify critical substituents for target selectivity | Lead compounds with IC₅₀ <1 μM |
| Pharmacokinetic studies | Assess oral bioavailability and metabolism | Clinically viable dosing regimens |
| Hybrid material design | Integrate with carbon nanotubes or graphenes | Advanced conductive polymers |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume